molecular formula C27H30BrNO2 B3327081 C27H30BrNO2 CAS No. 312713-60-3

C27H30BrNO2

Cat. No.: B3327081
CAS No.: 312713-60-3
M. Wt: 480.4 g/mol
InChI Key: SATVLVYEJAZVPV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-bromophenyl)-4-pentyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid typically involves multi-step organic reactions. The starting materials are often commercially available compounds, and the synthesis may include steps such as bromination, cyclization, and carboxylation under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(4-bromophenyl)-4-pentyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(4-bromophenyl)-4-pentyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-bromophenyl)-4-pentyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-chlorophenyl)-4-pentyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid
  • 8-(4-fluorophenyl)-4-pentyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid

Uniqueness

The uniqueness of 8-(4-bromophenyl)-4-pentyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs with different halogen substitutions.

Properties

IUPAC Name

15-(4-bromophenyl)-4-pentyl-1-azatetracyclo[7.6.1.05,16.010,14]hexadeca-5(16),6,8,11-tetraene-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30BrNO2/c1-2-3-4-6-17-13-14-29-25(18-9-11-20(28)12-10-18)22-8-5-7-21(22)24-16-19(27(30)31)15-23(17)26(24)29/h5,7,9-12,15-17,21-22,25H,2-4,6,8,13-14H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATVLVYEJAZVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCN2C(C3CC=CC3C4=CC(=CC1=C42)C(=O)O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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